molecular formula C25H26O7 B4839235 ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4839235
M. Wt: 438.5 g/mol
InChI Key: YZPDMJAUUAKTSP-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative of significant interest in chemical and pharmaceutical research. This compound features a complex molecular structure built on a 2H-chromen-2-one (coumarin) core, substituted at the 7-position with a benzyloxy-acetate group and at the 3-position with an ethyl propanoate chain, with additional methyl groups at the 4 and 8 positions. The presence of the ester-functionalized benzyloxy side chain makes this compound a valuable building block for further chemical synthesis and derivatization, particularly in the development of more complex molecular architectures . Compounds within this coumarin class are extensively investigated for their diverse potential biological activities, which often include enzyme inhibition, antioxidant properties, and antimicrobial effects . The specific structural features of this molecule, including the electron-rich coumarin system and ester linkages, suggest potential for interaction with various biological targets, such as enzymes and receptors, although its precise mechanism of action is subject to ongoing research . In scientific settings, this compound serves as a key intermediate for medicinal chemistry projects and drug discovery efforts, where it can be used to explore structure-activity relationships or to synthesize libraries of novel bioactive molecules . Its synthesis typically involves multi-step organic reactions, including condensation and esterification processes under basic conditions . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it has not been approved by any regulatory agency for the prevention, treatment, or cure of any medical condition or disease.

Properties

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-4-29-22(26)13-11-20-16(2)19-10-12-21(17(3)24(19)32-25(20)28)30-15-23(27)31-14-18-8-6-5-7-9-18/h5-10,12H,4,11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPDMJAUUAKTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a coumarin derivative, has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a chromen-3-yl core substituted with various functional groups that enhance its potential therapeutic applications.

  • Molecular Formula : C25H26O7
  • Molecular Weight : 438.5 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 553.5 °C at 760 mmHg
  • LogP : 5.20

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Preliminary studies suggest that this compound may inhibit the growth of these pathogens effectively, similar to other compounds in its class .

Antioxidant Activity

Coumarins are known for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, demonstrating promising results in DPPH and FRAP assays. The IC50 values for antioxidant activity were comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory and Anticancer Properties

The anti-inflammatory potential of this compound is under investigation, with early studies suggesting it may modulate inflammatory pathways effectively. Additionally, its anticancer activity is being explored in various cancer cell lines, indicating potential mechanisms of action that warrant further investigation .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparative Biological Activity Table

Activity Type Tested Strains/Conditions Findings
AntimicrobialE. coli, S. aureus, Pseudomonas aeruginosaSignificant inhibition observed
AntioxidantDPPH and FRAP assaysIC50 values comparable to ascorbic acid
Anti-inflammatoryIn vitro modelsModulation of inflammatory pathways noted
AnticancerVarious cancer cell linesPotential mechanisms of action under investigation

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activities. Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has been studied for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma.

Anticancer Activity
this compound has been investigated for its anticancer properties. Research has indicated that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This makes it a subject of interest for further development as an anticancer therapeutic agent.

Chemical Synthesis

Building Block in Organic Synthesis
Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including other coumarin derivatives and bioactive compounds .

Reactivity and Functionalization
The compound's functional groups allow it to undergo various chemical reactions typical of esters and aromatic compounds. This includes nucleophilic substitutions and oxidative transformations, which can lead to the formation of diverse derivatives with potentially enhanced biological activities .

Material Science

Development of New Materials
The structural characteristics of this compound make it suitable for applications in material science. Its potential use in developing polymers and other materials with specific properties is being explored. Coumarin derivatives are known for their photophysical properties, which can be harnessed in the design of luminescent materials and sensors .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as a lead compound for further development into antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of this compound. The researchers found that it inhibited the expression of cyclooxygenase enzymes (COX) and reduced nitric oxide production in macrophages, highlighting its therapeutic potential in inflammatory disorders.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
Target Compound 7-[2-(Benzyloxy)-2-oxoethoxy] C26H26O8* 478.48* Benzyl-protected oxoethyl ether; 4,8-dimethyl
Ethyl 3-{7-[(3-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 7-[(3-Methoxybenzyl)oxy] C24H26O6 410.47 3-Methoxybenzyl ether; lacks oxoethoxy group
Methyl 2-{[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Oxo-4H-Chromen-7-Yl]Oxy}Propanoate 7-oxy-dihydrobenzodioxin C21H18O7 382.37 Dihydrobenzodioxin substituent; methyl propanoate
Ethyl 2-((4-(3-Nitrophenyl)-2-Oxo-2H-Chromen-7-Yl)Oxy)Propanoate 7-oxy-nitrobenzene C20H17NO7 383.36 Nitrophenyl group; ethyl propanoate
Ethyl 3-{7-[(2-Methoxy-5-Nitrobenzyl)Oxy]-4-Methyl-2-Oxo-2H-Chromen-3-Yl}Propanoate 7-[(2-Methoxy-5-nitrobenzyl)oxy] C24H23NO8 453.45 Nitro and methoxy substitution; 4-methyl

Substituent-Driven Functional Differences

a) Benzyloxy vs. Methoxybenzyl Groups

The target compound’s 7-[2-(benzyloxy)-2-oxoethoxy] group introduces both steric bulk and ester functionality, which may enhance lipophilicity compared to simpler ethers like the 3-methoxybenzyl group in . The oxoethoxy linkage could also influence hydrolysis kinetics under physiological conditions.

b) Nitro-Substituted Analogs

Compounds like and incorporate nitro groups, which are electron-withdrawing and may enhance reactivity or binding affinity in biological systems. For instance, nitro groups are often exploited in prodrug design or fluorescence quenching .

c) Dihydrobenzodioxin Derivatives

Molecular Weight and Bioavailability

The target compound’s higher molecular weight (~478 g/mol) compared to analogs like (410 g/mol) suggests reduced membrane permeability, aligning with Lipinski’s "Rule of Five" limitations. However, the benzyloxy-oxoethoxy group may improve stability against metabolic degradation .

Q & A

Advanced Research Question

  • Quantum Chemical Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Reaction Pathway Analysis : Simulate hydrolysis or oxidation pathways (e.g., using Gaussian or ORCA software) to identify labile groups (e.g., ester or benzyloxy linkages) .
  • Solvent Effects : COSMO-RS models can predict solubility and stability in polar vs. non-polar solvents .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use P95 respirators for aerosolized particles .
  • Ventilation : Perform reactions in fume hoods to avoid vapor inhalation.
  • Storage : Keep in sealed containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent ester hydrolysis .

How can researchers address discrepancies in observed vs. theoretical yields during scale-up?

Advanced Research Question

  • Kinetic Analysis : Compare activation energies (via Arrhenius plots) for small-scale vs. bulk reactions.
  • Mass Transfer Limitations : Stirring rate and solvent viscosity may impede reagent diffusion in larger batches. Use Dean-Stark traps for water-sensitive steps .
  • Byproduct Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) and adjust pH or solvent accordingly .

What methodologies are effective for analyzing the environmental impact or degradation pathways of this compound?

Advanced Research Question

  • Photodegradation Studies : Expose the compound to UV light (254–365 nm) and analyze breakdown products via GC-MS. Coumarin derivatives often form phenolic intermediates under UV .
  • Aquatic Toxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess ecotoxicity.
  • Biodegradation Screening : Incubate with soil microbiota and monitor degradation via 14C^{14}\text{C}-labeling or FTIR .

How can reaction kinetics be mechanistically studied for substitutions or rearrangements involving this compound?

Advanced Research Question

  • Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., nucleophilic substitutions) in real-time.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled esters to track oxygen migration during hydrolysis.
  • Activation Parameters : Calculate ΔG‡ and ΔH‡ via Eyring plots from temperature-dependent rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

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